![molecular formula C16H15BrO4 B14504409 [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid CAS No. 64434-31-7](/img/structure/B14504409.png)
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Benzyloxylation: The benzyloxy group can be introduced by reacting the phenol derivative with benzyl chloride in the presence of a base like potassium carbonate.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, resulting in the formation of corresponding alcohols or alkanes.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol or alkane derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy, bromine, and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Benzyloxy)phenyl]acetic acid: Lacks the bromine and methoxy groups, which may result in different chemical reactivity and biological activity.
[4-(Benzyloxy)-3-methoxyphenyl]acetic acid: Similar structure but with the methoxy group in a different position, potentially altering its properties.
[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acetic acid: Contains a chlorine atom instead of bromine, which can affect its reactivity and interactions.
Uniqueness
The unique combination of the benzyloxy, bromine, and methoxy groups in [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
64434-31-7 |
|---|---|
Fórmula molecular |
C16H15BrO4 |
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
2-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H15BrO4/c1-20-14-7-12(8-16(18)19)13(17)9-15(14)21-10-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,18,19) |
Clave InChI |
XZINPGOAMJWJFD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CC(=O)O)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




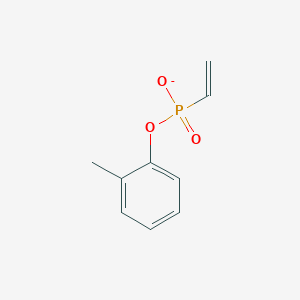


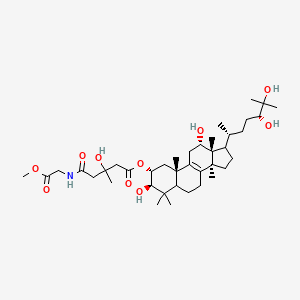


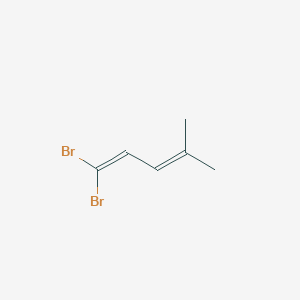
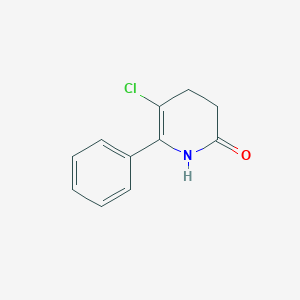
![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)
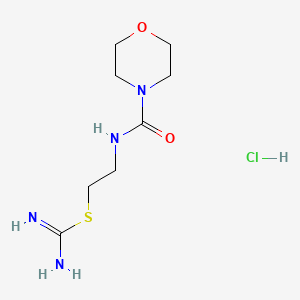
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
